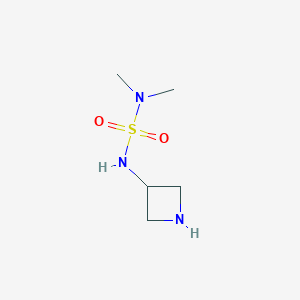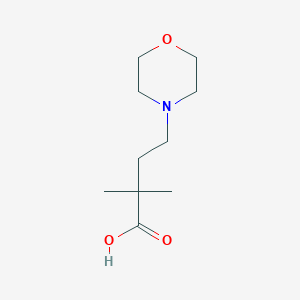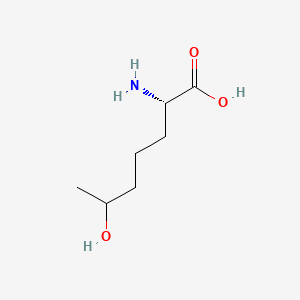
(2S)-2-amino-6-hydroxyheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-6-hydroxyheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-hydroxyheptanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as heptanoic acid derivatives, which undergo a series of reactions including amination and hydroxylation. The reaction conditions typically involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality.
化学反応の分析
Types of Reactions
(2S)-2-amino-6-hydroxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
(2S)-2-amino-6-hydroxyheptanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2S)-2-amino-6-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-amino-6-hydroxyheptanoic acid include other amino acids with hydroxyl groups, such as serine and threonine. These compounds share structural similarities but differ in the length of their carbon chains and the position of functional groups.
Uniqueness
What sets this compound apart is its unique heptanoic acid backbone, which provides distinct chemical properties and reactivity compared to other amino acids. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(2S)-2-amino-6-hydroxyheptanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(9)3-2-4-6(8)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChIキー |
VDQBETOXTUWDIH-GDVGLLTNSA-N |
異性体SMILES |
CC(CCC[C@@H](C(=O)O)N)O |
正規SMILES |
CC(CCCC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




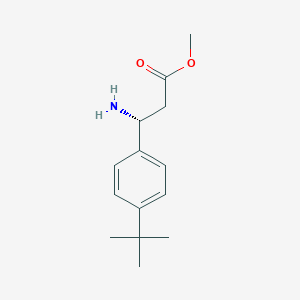
![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
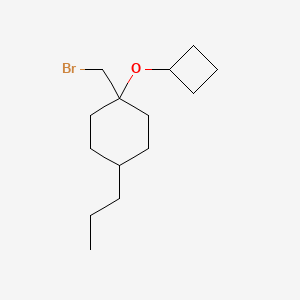
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
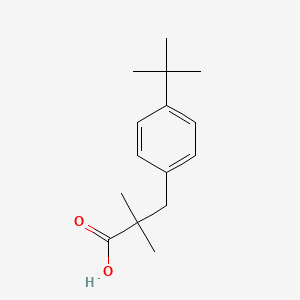
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)

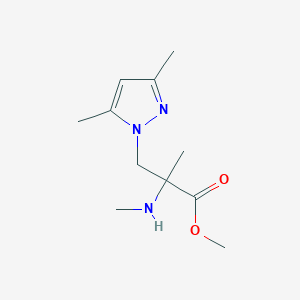
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
